N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a benzyl group at the 1-position and a 3-chlorophenylsulfonamide moiety at the 6-position. This compound is primarily utilized in pharmaceutical and chemical research as a building block for drug discovery, particularly in studies targeting enzyme inhibition or receptor modulation. The compound is available commercially via platforms like Arctom, which specializes in supplying research chemicals .
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-18-7-4-8-20(14-18)29(27,28)24-19-10-11-21-17(13-19)9-12-22(26)25(21)15-16-5-2-1-3-6-16/h1-8,10-11,13-14,24H,9,12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPOYURNOKZUFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst.
Sulfonamide Formation: The sulfonamide moiety can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the potential of sulfonamide derivatives like N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide as inhibitors of various enzymes. For instance:
- α-Glucosidase Inhibition : Research has shown that sulfonamide compounds can effectively inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial for managing Type 2 Diabetes Mellitus (T2DM) by slowing down glucose absorption in the intestines .
- Acetylcholinesterase Inhibition : The compound has also demonstrated inhibitory effects on acetylcholinesterase, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) where cholinergic signaling is impaired .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have indicated that related compounds exhibit activity against various bacterial and fungal strains. The sulfonamide group is known for its role in antimicrobial activity, particularly against Gram-positive bacteria .
Anticancer Potential
Emerging research indicates that derivatives of this compound may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways .
Case Study 1: Inhibition Studies
A recent study evaluated a series of sulfonamides for their inhibitory effects on α-glucosidase and acetylcholinesterase. The findings revealed that compounds similar to this compound exhibited promising results in enzyme inhibition assays, indicating their therapeutic potential for T2DM and AD management .
Case Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial efficacy of sulfonamide derivatives against a range of pathogens. The results showed that these compounds had comparable activity to established antibiotics like penicillin and ciprofloxacin, suggesting their potential use as alternative antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, potentially disrupting DNA replication and transcription. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to enzyme inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on chemical class and functional groups:
Tetrahydroquinoline-Based Sulfonamides
Compounds sharing the tetrahydroquinoline core often exhibit variations in substituents that influence solubility, stability, and target affinity. For example:
- N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide (mentioned in ): This analog replaces the benzyl and 3-chlorophenylsulfonamide groups with a thiazole-oxazole-carboxamide chain.
Chlorophenylsulfonamide Derivatives
The 3-chlorophenylsulfonamide moiety is a common pharmacophore in kinase inhibitors and carbonic anhydrase inhibitors. Key comparisons include:
- The substitution of sulfonamide (-SO₂NH₂) with a thioether (-S-) reduces electronegativity and hydrogen-bond donor capacity, which may lower target affinity but improve membrane permeability .
Bioisosteric Replacements
- Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate (): This compound replaces the sulfonamide group with a carbamate-linked bicyclooctane system.
Research Implications and Limitations
The absence of direct experimental data for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide in the provided evidence necessitates reliance on structural analogs for comparison. Key gaps include:
- Bioactivity Data: No information on IC₅₀ values, selectivity, or in vivo efficacy.
- Thermodynamic Properties : Melting points, logP, or stability under physiological conditions are unreported.
Further studies should prioritize empirical comparisons with analogs, particularly in enzymatic assays and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling.
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a tetrahydroquinoline core, which is known for various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 460.98 g/mol. The structure incorporates a sulfonamide group which is often associated with antibacterial properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 460.98 g/mol |
| LogP | 4.7155 |
| Polar Surface Area | 38.902 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydroquinoline Core : The initial step may involve the Pfitzinger reaction using isatin derivatives and aromatic aldehydes.
- Benzylation : The quinoline core is benzylated using benzyl bromide.
- Sulfonamide Formation : The final step involves reacting the benzylated quinoline with chlorobenzenesulfonyl chloride to yield the desired sulfonamide.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamides are widely recognized for their antibacterial effects due to their ability to inhibit bacterial folic acid synthesis. Studies have shown that derivatives can display varying degrees of activity against Gram-positive and Gram-negative bacteria .
COX Inhibition
Compounds containing similar structural motifs have been evaluated for their COX (cyclooxygenase) inhibitory activity. For example, certain derivatives have shown up to 47.1% COX-2 inhibition at concentrations around 20 µM . Given the structural similarities, it is plausible that this compound may exhibit comparable COX inhibitory effects.
Anticancer Potential
The quinoline scaffold has been associated with anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest in cancer cells . Preliminary studies suggest that compounds based on this scaffold can inhibit tubulin polymerization and affect cancer cell proliferation.
Case Studies
A notable study investigated a series of quinoline derivatives for their cytotoxic effects against various cancer cell lines. One derivative demonstrated an IC50 value of 0.4 μM against gastric carcinoma cells . Although specific data on the target compound's cytotoxicity remains limited, its structural characteristics suggest potential efficacy in similar assays.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The sulfonamide group may interfere with enzyme activities critical for bacterial growth.
- DNA Interaction : The quinoline core may intercalate into DNA strands, disrupting replication and transcription processes.
Q & A
Q. What are the key synthetic steps for preparing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide?
The synthesis involves:
- Tetrahydroquinoline core formation : Cyclization of substituted aniline precursors under acidic conditions to generate the 2-oxo-tetrahydroquinoline scaffold.
- Sulfonylation : Reaction of the 6-amino group with 3-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .
- Benzyl group introduction : Alkylation at the N1 position using benzyl halides or via reductive amination .
Q. How is the molecular structure of this compound characterized experimentally?
Key methods include:
- NMR spectroscopy : H and C NMR confirm substitution patterns and regiochemistry (e.g., benzyl group position, sulfonamide linkage).
- X-ray crystallography : Resolves spatial arrangement of the tetrahydroquinoline and sulfonamide moieties, critical for structure-activity analysis .
- Mass spectrometry (HRMS) : Validates molecular formula and purity .
Q. What are the primary biological targets or therapeutic applications under investigation?
Preliminary studies suggest:
- Enzyme inhibition : Potential interaction with kinases or proteases via the sulfonamide group’s hydrogen-bonding capacity .
- Antimicrobial activity : Structural analogs with benzyl substituents exhibit activity against Gram-positive bacteria .
- Anticancer potential : Tetrahydroquinoline derivatives often target DNA topoisomerases or tubulin polymerization .
Advanced Research Questions
Q. What strategies optimize reaction conditions to improve synthesis yield and purity?
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency during tetrahydroquinoline formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve sulfonylation reactivity .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during benzylation .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Molecular docking : Identifies potential binding pockets in target proteins (e.g., kinases) using software like AutoDock Vina .
- MD simulations : Assess stability of ligand-protein complexes over time to prioritize targets for experimental validation . Example SAR insight: Bulky benzyl groups may enhance selectivity by reducing off-target interactions .
Q. What methods resolve contradictions in reported biological activity data?
- Orthogonal assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT) to confirm target specificity .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts .
Q. How do structural modifications (e.g., substituent variations) alter pharmacological profiles?
A comparison of analogs reveals:
Q. What in vitro assays are recommended for evaluating therapeutic potential?
- Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., carbonic anhydrase) using spectrophotometric methods .
- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves to assess selectivity .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal panels .
Q. How can binding affinity and kinetics be quantified for target validation?
Q. What analytical techniques ensure batch-to-batch consistency and stability?
- HPLC/UPLC : Monitors purity (>98%) and identifies degradation products under accelerated stability conditions (40°C/75% RH) .
- LC-MS/MS : Detects trace impurities (e.g., sulfonic acid byproducts) .
- pH stability studies : Assess compound integrity in buffers (pH 1–10) to guide formulation development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
